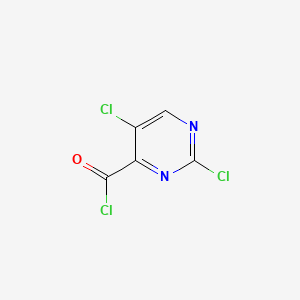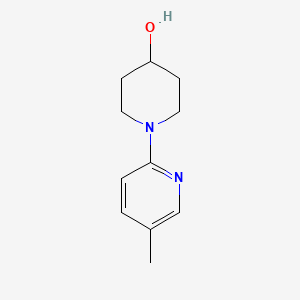
Dnp-Arg-Asn-Ala-Thr-Ala-Val-NH2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dnp-Arg-Asn-Ala-Thr-Ala-Val-NH2 is a peptide that has gained significant attention in scientific research due to its potential therapeutic applications. This peptide is composed of eight amino acids and is also known as DNMT inhibitor-1. It has been found to have a wide range of biochemical and physiological effects, making it a promising candidate for the development of new drugs.
Mécanisme D'action
The mechanism of action of Dnp-Arg-Asn-Ala-Thr-Ala-Val-NH2 involves its ability to inhibit DNMTs. DNMTs are enzymes that add methyl groups to DNA, which can alter gene expression patterns. By inhibiting DNMTs, Dnp-Arg-Asn-Ala-Thr-Ala-Val-NH2 can prevent the addition of methyl groups to DNA and alter gene expression patterns, potentially leading to therapeutic effects.
Biochemical and Physiological Effects:
Dnp-Arg-Asn-Ala-Thr-Ala-Val-NH2 has been found to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and modulate the immune system. Additionally, it has been found to have neuroprotective effects and improve cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Dnp-Arg-Asn-Ala-Thr-Ala-Val-NH2 in lab experiments is its specificity for DNMTs. This allows researchers to selectively target DNMTs and alter gene expression patterns. However, one limitation is that Dnp-Arg-Asn-Ala-Thr-Ala-Val-NH2 can be difficult to synthesize and purify, which can limit its availability for research.
Orientations Futures
There are several future directions for research on Dnp-Arg-Asn-Ala-Thr-Ala-Val-NH2. One area of interest is its potential as a cancer therapy. By altering gene expression patterns, Dnp-Arg-Asn-Ala-Thr-Ala-Val-NH2 could potentially inhibit the growth of cancer cells and improve patient outcomes. Additionally, research is needed to further understand the neuroprotective effects of Dnp-Arg-Asn-Ala-Thr-Ala-Val-NH2 and its potential for treating neurological disorders. Finally, more research is needed to optimize the synthesis and purification methods for Dnp-Arg-Asn-Ala-Thr-Ala-Val-NH2, which could increase its availability for research and potential therapeutic applications.
In conclusion, Dnp-Arg-Asn-Ala-Thr-Ala-Val-NH2 is a promising peptide with potential therapeutic applications. Its ability to inhibit DNMTs and alter gene expression patterns has been extensively studied, and it has been found to have a range of biochemical and physiological effects. While there are limitations to its use in lab experiments, further research is needed to fully understand its potential as a therapeutic agent.
Méthodes De Synthèse
Dnp-Arg-Asn-Ala-Thr-Ala-Val-NH2 can be synthesized using solid-phase peptide synthesis (SPPS) methods. This involves the stepwise addition of amino acids to a resin-bound peptide chain, with each amino acid being protected by a specific chemical group. After the peptide chain is complete, the final product is cleaved from the resin and purified using techniques such as high-performance liquid chromatography (HPLC).
Applications De Recherche Scientifique
Dnp-Arg-Asn-Ala-Thr-Ala-Val-NH2 has been extensively studied for its potential therapeutic applications. It has been found to inhibit DNA methyltransferases (DNMTs), which are enzymes that play a crucial role in regulating gene expression. By inhibiting DNMTs, Dnp-Arg-Asn-Ala-Thr-Ala-Val-NH2 can alter gene expression patterns and potentially treat a range of diseases, including cancer, neurological disorders, and autoimmune diseases.
Propriétés
IUPAC Name |
(2S)-N-[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]-2-[[(2S)-5-(diaminomethylideneamino)-2-(2,4-dinitroanilino)pentanoyl]amino]butanediamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H49N13O12/c1-13(2)23(25(33)47)41-26(48)15(4)38-30(52)24(16(5)45)42-27(49)14(3)37-29(51)20(12-22(32)46)40-28(50)19(7-6-10-36-31(34)35)39-18-9-8-17(43(53)54)11-21(18)44(55)56/h8-9,11,13-16,19-20,23-24,39,45H,6-7,10,12H2,1-5H3,(H2,32,46)(H2,33,47)(H,37,51)(H,38,52)(H,40,50)(H,41,48)(H,42,49)(H4,34,35,36)/t14-,15-,16+,19-,20-,23-,24-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNHLXQYJSUDBJO-KPVWSTNPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N)NC(=O)C(C)NC(=O)C(C(C)O)NC(=O)C(C)NC(=O)C(CC(=O)N)NC(=O)C(CCCN=C(N)N)NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCCN=C(N)N)NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H49N13O12 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
795.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dnp-Arg-Asn-Ala-Thr-Ala-Val-NH2 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






